4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Pth-DL-alpha-aminocaprylic acid may involve large-scale synthesis using automated systems. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylthiohydantoin group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .
Scientific Research Applications
Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and protein sequencing.
Biology: Employed in the study of enzyme-substrate interactions and protein structure analysis.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
DL-2-Aminooctanoic acid:
Phenylthiohydantoin derivatives: Compounds with similar structures but different substituents on the phenylthiohydantoin group.
Uniqueness
Pth-DL-alpha-aminocaprylic acid is unique due to the presence of both the phenylthiohydantoin group and the aminocaprylic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
66359-13-5 |
---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |
InChI Key |
PVKFHMYHOHHPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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